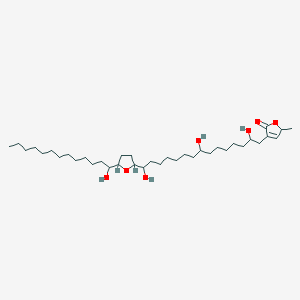
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt, also known as DTB or Triazeno-butyric acid, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTB is a derivative of triazene, a group of compounds that possess unique chemical and biological properties.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is not fully understood, but it is believed to be related to its ability to generate reactive nitrogen species (RNS). RNS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This compound may induce apoptosis in cancer cells by generating RNS that cause DNA damage and activate apoptotic pathways. This compound may also inhibit the growth of bacteria and fungi by generating RNS that damage cellular membranes and disrupt metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been shown to increase the expression of genes involved in apoptosis and immune response. Additionally, this compound has been found to decrease the production of pro-inflammatory cytokines, which may contribute to its immunomodulatory effects.
Advantages and Limitations for Lab Experiments
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to administer to cells or animals. However, this compound has some limitations as well. It can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt. One area of research could be to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another area of research could be to explore its immunomodulatory effects and its potential as an adjuvant for vaccines. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt is synthesized by reacting 4-(3,3-dimethyl-1-triazenyl)aniline with butyric acid anhydride in the presence of potassium carbonate. The reaction yields a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
4-(3,3-Dimethyl-1-triazeno)phenylbutyric acid, potassium salt has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. This compound has also been investigated for its antimicrobial properties, as it has been found to inhibit the growth of bacteria and fungi. Additionally, this compound has been studied for its immunomodulatory effects, as it has been shown to enhance the activity of immune cells.
properties
CAS RN |
138559-70-3 |
|---|---|
Molecular Formula |
C12H16KN3O2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
potassium;4-[4-(dimethylaminodiazenyl)phenyl]butanoate |
InChI |
InChI=1S/C12H17N3O2.K/c1-15(2)14-13-11-8-6-10(7-9-11)4-3-5-12(16)17;/h6-9H,3-5H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ANUCLNVQWOXLQK-UHFFFAOYSA-M |
SMILES |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)[O-].[K+] |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)CCCC(=O)[O-].[K+] |
synonyms |
4-(3,3-dimethyl-1-triazeno)phenylbutyric acid 4-(3,3-dimethyl-1-triazeno)phenylbutyric acid, potassium salt DM-PBUT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)


![3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)